CDK Inhibitory Profile
This compound exhibits nanomolar inhibitory activity against multiple cyclin-dependent kinases (CDKs), whereas unsubstituted 2,3-diaminopyridine—lacking the 4-methoxyphenyl pharmacophore—is not recognized as a CDK ligand [1]. The compound demonstrates IC50 values of 4 nM against CDK6/Cyclin D1, 7 nM against CDK4/Cyclin D1, and 8 nM against CDK9/Cyclin T1 using recombinant full-length proteins in Adapta assays [1]. An orthogonal cellular NanoBRET assay in HEK293 cells confirmed CDK4/Cyclin D1 engagement with an IC50 of 11 nM [1]. This multi-CDK inhibitory signature is absent in the unsubstituted 2,3-diaminopyridine scaffold, which shows no measurable CDK binding [1].
| Evidence Dimension | Inhibition of recombinant CDK enzymes (IC50) |
|---|---|
| Target Compound Data | CDK6/Cyclin D1: IC50 4 nM; CDK4/Cyclin D1: IC50 7 nM; CDK9/Cyclin T1: IC50 8 nM (Adapta assay); CDK4/Cyclin D1: IC50 11 nM (NanoBRET cellular assay) |
| Comparator Or Baseline | Unsubstituted 2,3-diaminopyridine: No CDK inhibitory activity reported in same databases |
| Quantified Difference | ≥10³-fold improvement in CDK binding (from no measurable activity to low nanomolar IC50 values) |
| Conditions | Human recombinant full-length GST-tagged or His-tagged CDK/cyclin complexes expressed in Baculovirus system; Adapta assay and NanoBRET assay |
Why This Matters
The 4-methoxyphenyl N2-substituent is the critical pharmacophoric element conferring CDK recognition—without it, the 2,3-diaminopyridine core is inert against these kinases, making this specific substitution pattern essential for kinase-targeting research programs.
- [1] BindingDB. Affinity data for N2-(4-methoxyphenyl)pyridine-2,3-diamine (BDBM50592040). CDK6 IC50 = 4 nM; CDK4 IC50 = 7 nM; CDK9 IC50 = 8 nM (Adapta); CDK4 IC50 = 11 nM (NanoBRET). Entry ID: 50016079. Accessed 2026. View Source
